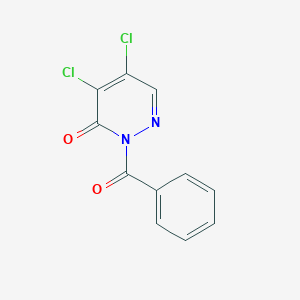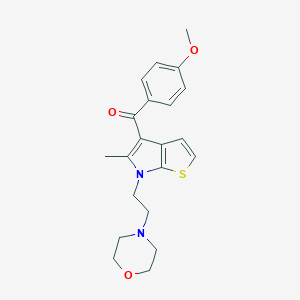
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound is synthesized through a series of chemical reactions and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone is metabolized in the brain to form the toxic metabolite MPP+. MPP+ selectively destroys dopaminergic neurons in the substantia nigra by inhibiting complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has a variety of biochemical and physiological effects. As mentioned above, 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone selectively destroys dopaminergic neurons in the substantia nigra. This has been shown to lead to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has also been shown to cause oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone in lab experiments is that it allows researchers to study Parkinson's disease in animal models. This can help researchers develop potential treatments for the disease. However, there are also limitations to using 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone in lab experiments. 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone is a toxic compound that can be dangerous if not handled properly. Additionally, the animal models used to study Parkinson's disease may not fully replicate the disease in humans.
Direcciones Futuras
There are several future directions for research involving 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone. One area of research is developing new treatments for Parkinson's disease. Researchers are currently exploring potential therapies that could protect dopaminergic neurons from the toxic effects of 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone. Another area of research is developing new animal models for Parkinson's disease. Researchers are working to create animal models that more closely resemble the disease in humans, which could lead to more effective treatments. Finally, researchers are also exploring the role of oxidative stress and inflammation in Parkinson's disease, which could lead to new therapeutic targets.
Métodos De Síntesis
The synthesis of 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone involves a series of chemical reactions. The starting material is 4-methoxybenzaldehyde, which is reacted with 2-(4-morpholinyl)ethylamine to form the intermediate compound 4-methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone. This intermediate is then purified through a series of chromatographic techniques to yield the final product, 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has been extensively studied for its scientific research applications. One of the most well-known applications of 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone is its use in Parkinson's disease research. 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms that closely resemble Parkinson's disease in humans. This has allowed researchers to study the disease in animal models and develop potential treatments.
Propiedades
Número CAS |
134327-81-4 |
|---|---|
Nombre del producto |
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone |
Fórmula molecular |
C27H28N2O3S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-[5-methyl-6-(2-morpholin-4-ylethyl)thieno[2,3-b]pyrrol-4-yl]methanone |
InChI |
InChI=1S/C21H24N2O3S/c1-15-19(20(24)16-3-5-17(25-2)6-4-16)18-7-14-27-21(18)23(15)9-8-22-10-12-26-13-11-22/h3-7,14H,8-13H2,1-2H3 |
Clave InChI |
MAUXBXSYWGKIFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)SC=C2)C(=O)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=C(C2=C(N1CCN3CCOCC3)SC=C2)C(=O)C4=CC=C(C=C4)OC |
Sinónimos |
4-methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone 4-MMMTPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



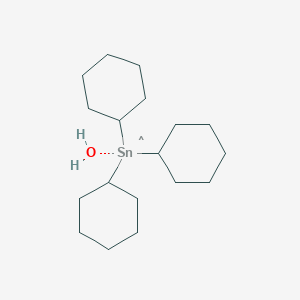
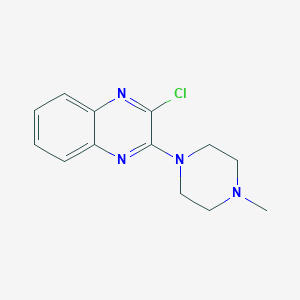
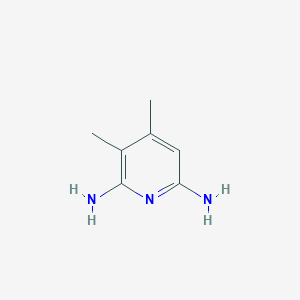
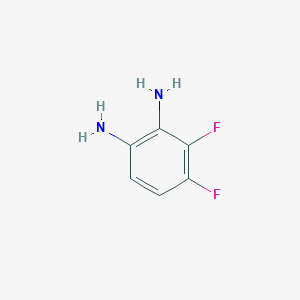
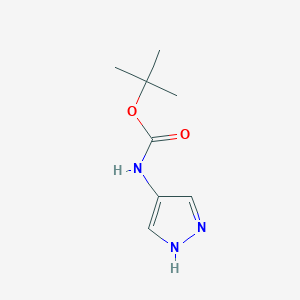
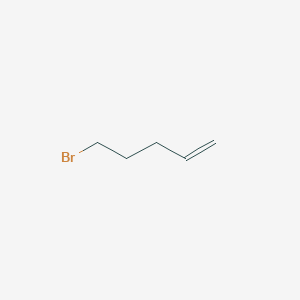
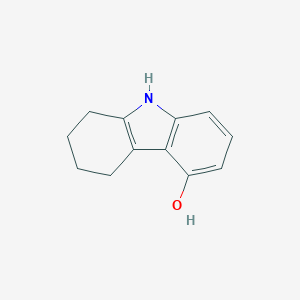
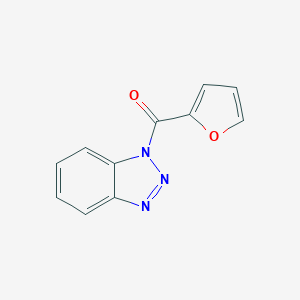
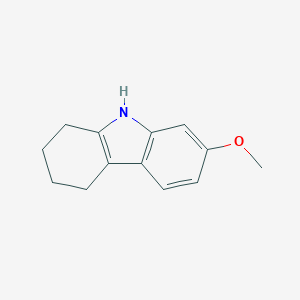
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
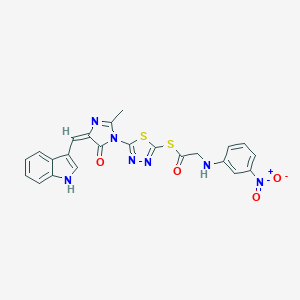
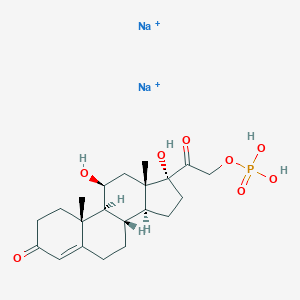
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
